Trichodermin

Descripción

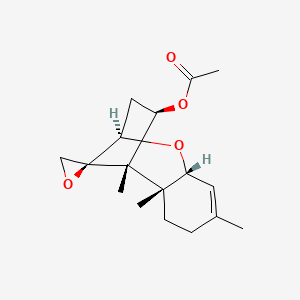

Structure

2D Structure

Propiedades

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-10-5-6-15(3)12(7-10)21-14-8-13(20-11(2)18)16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGCRMUYSKRRR-IKIFYQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017605 | |

| Record name | Trichodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-50-2 | |

| Record name | Trichodermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHODERMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF22557W91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Biosynthesis of Trichodermin

Precursor Pathways and Initial Stages

The journey to synthesize trichodermin begins with the universal building blocks of terpenoid compounds, originating from the isoprenoid pathway.

The biosynthesis of all sesquiterpenes, including this compound, initiates from the C15 isoprenoid intermediate, Farnesyl Diphosphate (B83284) (FPP), also known as farnesyl pyrophosphate. researchgate.netwikipedia.org FPP itself is synthesized through the mevalonate (B85504) pathway, where sequential condensation reactions of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and the resulting geranyl diphosphate (GPP) are catalyzed by FPP synthase. mdpi.comnih.gov FPP stands at a critical metabolic branch point, serving as the direct precursor for a vast array of compounds, including sterols, carotenoids, and thousands of sesquiterpenes. wikipedia.orgmdpi.comnih.gov The commitment of FPP to the trichothecene (B1219388) pathway marks the first dedicated phase of this compound biosynthesis. uniprot.orgnih.gov

Oxidative and Acetylation Modifications in the Biosynthetic Cascade

Following the formation of the core trichodiene (B1200196) skeleton, a series of oxidative and acetylation reactions are required to produce the final this compound molecule. These tailoring steps are catalyzed by specific enzymes encoded by other genes within the tri cluster.

The trichodiene molecule undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases. The gene tri4 encodes a key monooxygenase that catalyzes multiple early oxygenation steps on the trichodiene core. uniprot.orgnih.gov This leads to the formation of intermediates like isotrichodiol. nih.govmdpi.com

Subsequently, another cytochrome P450 monooxygenase, encoded by the tri11 gene, performs a critical hydroxylation step. nih.govnih.gov In the this compound pathway found in Trichoderma, the TRI11 enzyme specifically hydroxylates an intermediate, 12,13-epoxytrichothec-9-ene (B1214510) (EPT), at the C-4 position to produce trichodermol (B1681381). researchgate.netasm.org This is a notable difference from its orthologue in some Fusarium species, which hydroxylates the C-15 position. nih.govasm.org

The final step in the biosynthesis of this compound is the acetylation of the C-4 hydroxyl group of trichodermol. nih.govresearchgate.net This reaction is catalyzed by a 15-O-acetyltransferase encoded by the tri3 gene. nih.govfrontiersin.org The enzyme TRI3 utilizes acetyl-CoA as the acetyl donor to esterify the C-4 oxygen atom, converting trichodermol into this compound. nih.govfrontiersin.orgnih.gov Functional characterization through gene disruption studies in Trichoderma taxi has provided direct evidence for this role. nih.govnih.gov Mutants lacking a functional TRI3 gene were unable to produce this compound but accumulated its precursor, trichodermol. nih.govnih.gov The reintroduction of the native TRI3 gene restored this compound production, confirming its essential function in this terminal biosynthetic step. nih.gov

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled at the transcriptional level and influenced by a variety of external cues.

Transcriptional Control Mechanisms of TRI Genes

The expression of the TRI genes is governed by a sophisticated regulatory network. Deletion of key biosynthetic genes such as tri3, tri4, or tri11 in T. brevicompactum has been shown to affect the transcription of other genes within the cluster, suggesting a feedback regulation mechanism. nih.gov For instance, the loss of function of these genes can lead to the upregulation of other tri genes, indicating that the cell may be attempting to compensate for the blocked pathway. nih.gov

Influence of Environmental and Nutritional Factors on Gene Expression and Metabolite Production

The biosynthesis of this compound is highly responsive to environmental and nutritional signals. The availability and type of carbon and nitrogen sources are critical factors. Studies on Trichoderma have shown that different species exhibit varied preferences for carbon and nitrogen sources for optimal growth and, by extension, secondary metabolite production. ijcmas.comnih.gov For instance, glucose is often a superior carbon source compared to sucrose (B13894) for stimulating growth in several Trichoderma strains. nih.gov In terms of nitrogen, sources like peptone, yeast extract, and ammonium (B1175870) sulfate (B86663) have been shown to support robust growth. ijcmas.comnih.gov

The pH of the culture medium is another crucial environmental parameter. Trichoderma species generally favor acidic conditions for growth, and changes in pH can significantly impact metabolic processes, including the production of secondary metabolites like this compound. ijcmas.commdpi.com

Role of Regulatory Genes within the TRI Cluster

Within the TRI gene cluster of Trichoderma, two key regulatory genes, tri6 and tri10, have been identified. nih.gov These genes encode transcription factors that are essential for the expression of the other TRI genes. frontiersin.orgnih.gov In Fusarium, the Tri6 protein is a Cys2His2 zinc finger protein that binds to the promoter regions of other TRI genes, thereby activating their transcription. frontiersin.orgumn.edu Tri10 is also a crucial activator, although it lacks a known DNA-binding motif, suggesting it may function through protein-protein interactions. frontiersin.orgfrontiersin.org It is presumed that the orthologues of these genes in Trichoderma play a similar role in orchestrating the coordinated expression of the this compound biosynthetic pathway.

Disruption of TRI6 in Fusarium has been shown to drastically reduce the expression of other TRI genes, leading to a failure to produce trichothecenes. frontiersin.org This underscores the central role of these regulatory proteins in controlling the entire biosynthetic pathway.

Heterologous Biosynthesis Approaches for this compound Precursors and Analogs

The heterologous biosynthesis of this compound and its precursors in model organisms represents a significant advancement in metabolic engineering and synthetic biology. By transferring the biosynthetic pathway from its native producers, such as fungi from the Trichoderma and Fusarium genera, into a more tractable host like Saccharomyces cerevisiae, researchers can leverage the powerful genetic tools available for these model systems to optimize production and generate novel analogs. This approach not only facilitates a more reliable and scalable production platform but also opens avenues for detailed study of the enzymatic reactions and for the creation of new compounds with potentially improved therapeutic or agrochemical properties.

Reconstruction of Trichodermol Biosynthetic Pathway in Model Organisms (e.g., Saccharomyces cerevisiae)

The reconstruction of the trichodermol biosynthetic pathway in the yeast Saccharomyces cerevisiae has been a key achievement in the heterologous production of trichothecenes. Trichodermol is the direct precursor to this compound, and its synthesis from the central metabolite farnesyl diphosphate (FPP) requires the sequential action of three enzymes. nih.gov

The initial step in the pathway is the cyclization of FPP to form the sesquiterpene hydrocarbon, trichodiene. This reaction is catalyzed by trichodiene synthase, encoded by the TRI5 gene. vtt.fi Following the formation of trichodiene, two consecutive oxidation steps are carried out by cytochrome P450 monooxygenases to yield trichodermol. nih.gov These enzymes are encoded by the genes TRI4 and TRI11. nih.gov

In a notable study, the biosynthetic pathway for trichodermol was successfully reconstructed in S. cerevisiae BY4741. nih.gov This was achieved by co-expressing the codon-optimized genes for trichodiene synthase from Fusarium graminearum (FgTRI5) and the cytochrome P450 monooxygenases from Trichoderma arundinaceum (TaTRI4 and TaTRI11). nih.gov The expression of these enzymes in yeast successfully converted the endogenous FPP into trichodermol. nih.gov

The production titers of the intermediates and the final product were quantified, demonstrating the feasibility of this heterologous system. The initial co-expression of FgTRI5 with genes to boost the upstream mevalonate (MVA) pathway resulted in a trichodiene production of 683 μg L-1. nih.gov Subsequent chromosomal integration and codon optimization of FgTRI5 significantly improved the trichodiene titer to 6,535 μg L-1. nih.gov The final step, the expression of TaTRI4 and TaTRI11, led to the production of trichodermol at an estimated titer of 252 μg L-1 in shake flask cultivation. nih.gov

| Enzyme | Gene | Source Organism | Substrate | Product |

|---|---|---|---|---|

| Trichodiene Synthase | FgTRI5 | Fusarium graminearum | Farnesyl diphosphate (FPP) | Trichodiene |

| Cytochrome P450 Monooxygenase | TaTRI4 | Trichoderma arundinaceum | Trichodiene | Oxygenated intermediates |

| Cytochrome P450 Monooxygenase | TaTRI11 | Trichoderma arundinaceum | Oxygenated intermediates | Trichodermol |

Strategies for Metabolic Engineering to Enhance this compound Production in Research Contexts

To enhance the production of this compound and its precursors in heterologous hosts, various metabolic engineering strategies have been employed. These strategies primarily focus on increasing the precursor supply, optimizing the expression of biosynthetic genes, and mitigating host-related limitations.

One of the primary strategies is to increase the metabolic flux towards the precursor molecule, FPP. This is often achieved by overexpressing key enzymes in the native mevalonate (MVA) pathway of S. cerevisiae. For instance, the overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1) and the transcription factor UPC2.1 has been shown to boost the production of isoprenoid precursors. frontiersin.org

Another critical approach is the optimization of the expression of the heterologous biosynthetic genes. Codon optimization of genes such as FgTRI5 to match the codon usage bias of the yeast host has been demonstrated to significantly enhance translational efficiency and, consequently, the production of trichodiene. nih.gov Furthermore, integrating the expression cassettes of the biosynthetic genes into the host chromosome can lead to more stable and higher levels of production compared to episomal plasmid-based expression. nih.gov

The efficiency of cytochrome P450 enzymes, such as TRI4 and TRI11, is often a bottleneck in heterologous pathways. These enzymes require a sufficient supply of cofactors like NADPH and a compatible cytochrome P450 reductase (CPR) for optimal activity. Engineering the cofactor regeneration pathways to increase the intracellular pool of NADPH can improve the catalytic efficiency of these enzymes. nih.gov Additionally, co-expression of a suitable CPR, either from the native host or from the expression host, is crucial for electron transfer to the P450 enzymes.

| Strategy | Target | Objective | Example |

|---|---|---|---|

| Precursor Supply Enhancement | Mevalonate (MVA) Pathway | Increase Farnesyl diphosphate (FPP) pool | Overexpression of tHMG1 and UPC2.1 |

| Gene Expression Optimization | Biosynthetic Genes (e.g., TRI5) | Improve protein translation and stability | Codon optimization and chromosomal integration |

| Cofactor Engineering | NADPH Regeneration Pathways | Enhance Cytochrome P450 enzyme activity | Overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway |

| Host Tolerance Improvement | Membrane Transporters | Alleviate product toxicity | Upregulation of efflux pumps like PDR5 |

Molecular and Cellular Mechanisms of Action of Trichodermin

Eukaryotic Protein Synthesis Inhibition

The primary mechanism of action for Trichodermin is the potent inhibition of protein synthesis in eukaryotic cells. nih.govnih.gov This inhibition is not global but is targeted at specific stages of the translation process, stemming from its direct interaction with the ribosome.

This compound is a highly effective inhibitor of the peptidyl transferase activity of the eukaryotic ribosome. nih.govpnas.org The peptidyl transferase center (PTC), located on the large 60S ribosomal subunit, is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. ijcmas.comufsc.br By targeting this catalytic core, this compound effectively halts the covalent linking of amino acids into a growing polypeptide chain. ijcmas.com Studies have demonstrated that this compound acts directly on the ribosome to prevent the interaction between the peptidyl-tRNA at the P-site and the aminoacyl-tRNA at the A-site, a reaction catalyzed by peptidyl transferase. pnas.org This inhibition of peptide bond formation is a central feature of the toxic action of trichothecenes. frontiersin.orgijcmas.com

Research indicates that this compound's inhibitory action affects both the elongation and termination stages of translation, with a more pronounced impact on termination. nih.govnih.govpnas.org In cells treated with this compound, ribosomes tend to remain associated with mRNA as polyribosomes, which suggests that the drug does not inhibit the initiation phase but rather interferes with subsequent steps. nih.govpnas.org

Comparative studies with other protein synthesis inhibitors have helped to clarify this compound's specific role. While inhibitors like anisomycin (B549157) primarily act on the elongation step, this compound and sparsomycin (B1681979) show a stronger effect on termination. nih.govpnas.orgpnas.org In vivo tests designed to differentiate between elongation and termination inhibitors have confirmed that this compound's primary effect is the inhibition of the termination process. nih.govnih.gov It achieves this by blocking the peptidyl transferase activity required for the hydrolysis of the completed polypeptide chain from the final tRNA, a critical step in releasing the newly synthesized protein. nih.govfrontiersin.org

| Translation Stage | Effect of this compound | Primary Target | Supporting Evidence |

|---|---|---|---|

| Initiation | No significant inhibition | - | Polyribosomes remain intact in treated cells. nih.govpnas.org |

| Elongation | Inhibitory effect observed | Peptidyl Transferase Activity | Acts as an E-type (elongation) inhibitor. nih.govnih.gov |

| Termination | Potent inhibitory effect | Considered a primary inhibitor of the termination process. nih.govnih.govfrontiersin.orgnih.gov |

The inhibitory effect of this compound is a direct consequence of its binding to the eukaryotic ribosome. nih.gov Structural and biochemical studies on related trichothecenes reveal that these toxins bind non-covalently within a pocket in the peptidyl transferase center on the 60S ribosomal subunit, specifically at or near the A-site. nih.govresearchgate.net This binding pocket is formed exclusively by the 25S rRNA (in yeast). nih.gov

The interaction is stabilized by a network of molecular contacts. Key structural elements of the trichothecene (B1219388) molecule, such as the C12,13-epoxide ring and the double bond between C9 and C10, are crucial for this binding and for the molecule's toxicity. nih.gov The binding involves:

Hydrogen bonds: Formed between the toxin and specific nucleobases of the rRNA.

Metal ion coordination: The C3-hydroxyl group can act as a ligand, coordinating with a magnesium ion (Mg2+) that is also bound by rRNA phosphates.

Hydrophobic and van der Waals interactions: The ring structure of the mycotoxin engages in stacking interactions with rRNA bases. nih.govresearchgate.net

The binding of this compound to the ribosome can induce conformational changes in several rRNA nucleobases, which further stabilizes the interaction and physically obstructs the catalytic activity of the peptidyl transferase center. nih.govresearchgate.net

Induction of Programmed Cell Death Pathways

Beyond its immediate impact on protein synthesis, this compound can trigger programmed cell death, or apoptosis, in various eukaryotic cells. This process is a key component of its cytotoxic and potential anti-cancer activities.

This compound has been shown to selectively induce apoptosis in a range of sensitive cell types, particularly in cancer cell lines. frontiersin.org For instance, in human oral squamous cell carcinoma (OSCC) cells, treatment with this compound leads to the activation of caspase-related apoptotic pathways. researchgate.netnih.gov This is evidenced by the cleavage and activation of key executioner proteins like caspase-3 and PARP (Poly (ADP-ribose) polymerase). researchgate.netnih.gov Similar apoptotic effects have been observed in human chondrosarcoma and pancreatic cancer cells. uni.lunih.gov However, the induction of apoptosis is cell-type dependent, as studies on ovarian cancer cells showed that this compound predominantly caused cell cycle arrest rather than apoptosis. nih.gov

| Cell Type | Observed Apoptotic Markers | Reference |

|---|---|---|

| Human Oral Squamous Carcinoma Cells (Ca922, HSC-3) | Cleaved caspase-3, Cleaved PARP | researchgate.net, nih.gov |

| Human Chondrosarcoma Cells (JJ012, SW1353) | TUNEL-positive cells, Activated caspase-3 | uni.lu, tmu.edu.tw |

| Human Pancreatic Cancer Cells (MIA PaCa-2, BxPC-3) | Activation of JNK-dependent apoptosis | nih.gov |

The apoptotic cascade initiated by this compound frequently involves the mitochondrial or intrinsic pathway of apoptosis. uni.lu A critical event in this pathway is the disruption of mitochondrial function. researchgate.netnih.gov Studies have demonstrated that this compound treatment leads to a significant decrease in the mitochondrial membrane potential (ΔΨm) in cancer cells. researchgate.netnih.govuni.lu The mitochondrial membrane potential is essential for ATP production through oxidative phosphorylation, and its dissipation is a hallmark of early apoptosis. nih.gov

The loss of membrane potential is often followed by the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade. nih.gov In addition to disrupting the membrane potential, this compound has been shown to diminish mitochondrial oxidative phosphorylation and glycolytic function in OSCC cells, indicating a broader impact on cellular bioenergetics that contributes to the induction of cell death. researchgate.netnih.gov The disruption of mitochondrial integrity and function is therefore a key mechanism by which this compound pushes sensitive cells toward apoptosis. uni.lu

Death Receptor Pathway Mediation

The death receptor pathway is a primary route to initiating apoptosis, or programmed cell death. This pathway is activated when extracellular ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), bind to their corresponding death receptors on the cell surface. nih.govnih.gov This binding event triggers a signaling cascade that leads to the activation of initiator caspases, which in turn activate executioner caspases to dismantle the cell. nih.gov

While this compound is known to induce apoptosis through various mechanisms, including mitochondrial dysfunction and endoplasmic reticulum stress, its specific interaction with the death receptor pathway is not extensively detailed in current research literature. The primary apoptotic mechanisms identified for this compound involve intrinsic pathways rather than the extrinsic death receptor-mediated pathway.

Accumulation of Cytoplasmic Vacuoles and DNA Fragmentation

A notable cellular response to certain toxins is the formation of cytoplasmic vacuoles. In some contexts, this vacuolation is linked to cell death pathways. For instance, Trichokonin VI, another antifungal peptide from a Trichoderma species, has been shown to induce the accumulation of cytoplasmic vacuoles in fungal cells as part of a metacaspase-independent apoptotic process. researchgate.net In other models of cell death, cytoplasmic vacuoles originating from the plasma membrane have been observed to engulf and extrude fragmented mitochondria. nih.gov However, a direct causal link between this compound exposure and the accumulation of cytoplasmic vacuoles as a primary mechanism of action has not been definitively established in the available literature.

Metacaspase-Independent Apoptotic Mechanisms

Apoptosis in fungi and plants can be mediated by metacaspases, which are distant relatives of the caspases found in animals. nih.govresearchgate.net These proteases can regulate programmed cell death in response to various stimuli. nih.gov Some apoptotic pathways are specifically characterized as being independent of metacaspase activity.

Research on related compounds has shed some light on these pathways. For example, Trichokonin VI induces a form of apoptosis in the fungus Fusarium oxysporum that is explicitly metacaspase-independent and is associated with the formation of cytoplasmic vacuoles. researchgate.net While this demonstrates that such pathways exist for compounds produced by Trichoderma species, the direct involvement of this compound in metacaspase-independent apoptosis is not clearly defined. Studies on this compound's apoptotic effects often point towards caspase-dependent pathways involving mitochondrial stress and the endoplasmic reticulum.

Modulation of Cellular Signaling and Stress Responses

This compound significantly impacts cellular homeostasis by activating stress response pathways and interfering with the normal progression of the cell cycle.

Activation of Unfolded Protein Response (UPR) and Other Cellular Stress Pathways

The Endoplasmic Reticulum (ER) is a critical site for protein folding. When unfolded or misfolded proteins accumulate in the ER, a condition known as ER stress, the cell activates the Unfolded Protein Response (UPR). researchgate.net The UPR is a signal transduction network designed to restore normal ER function by reducing the protein load and increasing the folding capacity. researchgate.netresearchgate.net

The UPR is initiated by three main ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). nih.gov this compound has been shown to induce ER stress, which in turn activates the UPR. This activation can lead to either adaptive, pro-survival responses or, if the stress is prolonged or severe, a pro-death response leading to apoptosis. nih.gov The activation of IRE1 and PERK are key events in this process, triggering downstream signaling that affects protein translation and the expression of chaperone proteins to manage the unfolded protein load. nih.govmdpi.com

Impact on Cell Cycle Progression: G0/G1 Phase Arrest

A primary mechanism by which this compound exerts its anti-proliferative effects is by halting the cell cycle. nih.gov Specifically, studies have demonstrated that this compound induces a significant cell cycle arrest at the G0/G1 phase in cancer cells. nih.govnih.govresearchgate.net This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting cell division and proliferation. nih.gov

In studies on ovarian cancer cell lines, treatment with this compound led to a dramatic increase in the proportion of cells in the G0/G1 phase. nih.gov For instance, in OVCAR-3 cells, the percentage of cells in the G0/G1 phase increased from 53% to 72% following treatment. nih.gov This G1/S phase checkpoint arrest is a crucial mechanism for preventing the replication of cells that have been subjected to cellular stress or damage. frontiersin.org

Interaction with Key Regulatory Proteins (e.g., c-Myc, Cyclins, CDKs, Cdc25A)

The G0/G1 arrest induced by this compound is a direct result of its interference with key regulatory proteins that govern cell cycle progression. Research has shown that this compound treatment leads to a marked decrease in the expression of several critical proteins. nih.govnih.govresearchgate.net

A pivotal target of this compound is the proto-oncogene c-Myc , a transcription factor that plays a central role in cell cycle regulation. nih.govnih.gov this compound effectively inhibits the expression of c-Myc. nih.gov This inhibition has downstream consequences, as c-Myc is known to regulate the expression of other cell cycle proteins. nih.gov

One such downstream target is Cdc25A , a phosphatase that activates cyclin-dependent kinases (CDKs) to drive the cell cycle forward. nih.govfrontiersin.org this compound treatment reduces the levels of Cdc25A, an effect that appears to be mediated through its inhibition of c-Myc. nih.gov The downregulation of Cdc25A prevents the activation of G1 CDKs. nih.gov

Consequently, this compound also suppresses the expression of G1 cyclins and CDKs, including Cyclin D1 , CDK4 , and CDK2 . nih.govresearchgate.net These proteins form complexes that are essential for the transition from the G1 to the S phase. nih.gov By decreasing their expression, this compound effectively reinforces the G1 cell cycle block. nih.gov Interestingly, this compound does not appear to significantly affect the expression of CDK inhibitors like p21 or p27. nih.govnih.govresearchgate.net

The table below summarizes the key regulatory proteins affected by this compound.

| Protein Target | Function | Effect of this compound | Citation(s) |

| c-Myc | Transcription factor, promotes S phase entry | Expression Decreased | nih.gov, nih.gov, researchgate.net |

| Cdc25A | Phosphatase, activates G1 CDKs | Expression Decreased | nih.gov, nih.gov, researchgate.net |

| Cyclin D1 | Regulatory subunit of CDK4/6, G1/S transition | Expression Decreased | nih.gov, nih.gov, researchgate.net |

| CDK4 | Catalytic subunit, G1/S transition | Expression Decreased | nih.gov, nih.gov, researchgate.net |

| CDK2 | Catalytic subunit, G1/S transition | Expression Decreased | nih.gov, nih.gov |

This targeted downregulation of a cascade of proteins essential for the G1/S transition underscores the potent and specific nature of this compound's inhibitory effect on cell proliferation.

Influence on Histone Deacetylase 2 (HDAC-2) and Downstream Signaling (STAT3, NF-κB)

Recent research has identified this compound as a modulator of epigenetic and inflammatory signaling pathways. Specifically, studies have demonstrated that this compound can decrease the cellular levels of histone deacetylase 2 (HDAC-2). This reduction in HDAC-2 is significant as it is an enzyme critically involved in the deacetylation of histones, a process that generally leads to chromatin condensation and transcriptional repression.

The impact of this compound extends to key downstream signaling pathways that are often dysregulated in various diseases. Treatment with this compound has been shown to reduce the levels of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and phosphorylated Nuclear Factor-kappa B (p-NF-κB). STAT3 and NF-κB are critical transcription factors that regulate numerous cellular processes, including inflammation, cell survival, and proliferation. Their phosphorylated forms represent their active states. By diminishing the levels of p-STAT3 and p-NF-κB, this compound effectively curtails the activity of these pro-inflammatory and pro-survival signaling cascades.

| Target Protein | Effect of this compound | Downstream Effect |

| HDAC-2 | Decreased Levels | Potential alteration of gene expression through histone acetylation |

| p-STAT3 | Decreased Levels | Inhibition of STAT3-mediated signaling |

| p-NF-κB | Decreased Levels | Attenuation of NF-κB-mediated inflammatory and survival signals |

Interference with Other Fundamental Cellular Processes

Beyond its well-documented role as a protein synthesis inhibitor, this compound exerts its cytotoxic effects by interfering with other essential cellular functions, notably mitochondrial integrity and metabolic processes.

A key aspect of this compound's mechanism of action involves the induction of mitochondrial dysfunction, a process that extends beyond the simple inhibition of mitochondrial protein synthesis. A primary effect observed is the diminishment of the mitochondrial membrane potential (ΔΨm). The mitochondrial membrane potential is a critical component of cellular energy production and is essential for maintaining mitochondrial homeostasis. A reduction in ΔΨm is a hallmark of mitochondrial damage and a key indicator of cellular stress.

This disruption of the mitochondrial membrane potential is closely linked to the induction of apoptosis, or programmed cell death. This compound-induced mitochondrial dysfunction can trigger the apoptotic cascade. The loss of mitochondrial integrity can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing the apoptotic program. This demonstrates that this compound's cytotoxicity is, in part, mediated by its ability to compromise mitochondrial health, pushing the cell towards a programmed demise.

| Cellular Process | Effect of this compound | Consequence |

| Mitochondrial Membrane Potential (ΔΨm) | Diminished | Impaired mitochondrial function and cellular stress |

| Apoptosis | Induced via mitochondrial dysfunction | Programmed cell death |

Evidence suggests that this compound can also impact cellular energy metabolism. Specifically, it has been observed to diminish the glycolytic function in certain cancer cells, such as oral squamous cell carcinoma (OSCC) cells. Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP. By impairing this process, this compound can further contribute to cellular energy depletion, exacerbating its cytotoxic effects.

Biological Activities and Ecological Roles of Trichodermin

Antifungal Spectrum and Mechanisms

Trichodermin exhibits broad-spectrum antifungal activity, effectively targeting a range of plant pathogenic fungi and yeasts. Its mechanisms of action are diverse, often involving interference with essential cellular processes.

This compound has demonstrated significant inhibitory effects against several economically important plant pathogens. Studies have consistently reported its efficacy against species such as Rhizoctonia solani, Botrytis cinerea, and Fusarium oxysporum.

Rhizoctonia solani: this compound has shown marked inhibitory activity against R. solani, with reported EC50 values as low as 0.25 µg/mL scielo.br. Other studies indicate that Trichoderma species, which produce this compound, can achieve significant mycelial growth inhibition of R. solani nih.govresearchgate.netcabidigitallibrary.org.

Botrytis cinerea: This pathogen is also highly susceptible to this compound. Research has indicated strong inhibition against B. cinerea, with EC50 values reported at 2.02 µg/mL scielo.brnih.gov and even lower for specific extracts containing this compound internationalscholarsjournals.com. Its presence in Trichoderma extracts contributes to their effectiveness against grey mould internationalscholarsjournals.org.

Fusarium oxysporum: this compound and Trichoderma species producing it have shown efficacy against F. oxysporum cabidigitallibrary.orgdoraagri.commdpi.com. Studies involving Trichoderma isolates have demonstrated significant radial growth inhibition of F. oxysporum, with percentages ranging from 58.4% to over 67% scielo.sa.crjabonline.inplantprotection.plphytojournal.com.

Table 1: Antifungal Efficacy of this compound Against Phytopathogenic Fungi

| Pathogen | Reported Efficacy Metric | Value | Reference(s) |

| Rhizoctonia solani | EC50 | 0.25 µg/mL | scielo.br |

| Botrytis cinerea | EC50 | 2.02 µg/mL | scielo.brnih.gov |

| Botrytis cinerea | EC50 | ~3 mg/mL | internationalscholarsjournals.com |

| Fusarium oxysporum | Inhibition (%) | 58.4% - 67% | scielo.sa.crjabonline.inplantprotection.pl |

Note: Values represent specific findings from cited studies and may vary based on experimental conditions.

This compound also exhibits potent activity against yeasts, including the human opportunistic pathogen Candida albicans. Studies have reported significant inhibitory activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values for this compound itself being less than 4 µg/mL mdpi.com. Other Trichoderma species and their metabolites, including this compound, have demonstrated broad-spectrum antifungal activity against various yeast strains and Aspergillus fumigatus ontosight.aifrontiersin.orgoup.commdpi.com.

A key mechanism by which this compound exerts its antifungal effects is through the disruption of fungal cellular membranes doraagri.come-jmi.org. Research suggests that this compound can significantly affect the composition and metabolism of the cell membrane, potentially altering spore integrity and function mdpi.com. This disruption can lead to the leakage of cellular contents and ultimately cell death doraagri.com. Sesquiterpenoids, including this compound, are noted for their ability to disrupt fungal cell membranes, contributing to their potent antifungal properties e-jmi.org.

Antibacterial Activity

Beyond its antifungal properties, this compound has also demonstrated antibacterial activity.

This compound has been shown to inhibit the growth of certain bacterial species ontosight.ai. Studies indicate that Trichoderma strains, which produce this compound, can exhibit antagonistic activity against plant pathogenic bacteria ijcmas.comresearchgate.net. While the spectrum and potency can vary, this compound contributes to the broader antimicrobial arsenal (B13267) of Trichoderma species, which can influence bacterial communities in the rhizosphere ontosight.airesearchgate.net. Some research has identified this compound as having activity against bacteria such as Escherichia coli and Staphylococcus aureus, although its primary impact is often noted against fungi and yeasts ontosight.airesearchgate.net.

Phytotoxic Effects of this compound

This compound is recognized as a potent phytotoxin, capable of inhibiting plant growth and inducing various adverse effects on plant development.

Research has documented the specific phytotoxic impacts of this compound across several model plant species:

Wheat (Coleoptile): this compound has been shown to significantly inhibit the growth of wheat coleoptiles oup.complantaescientia.comworldwidejournals.com.

Tobacco: The compound is phytotoxic to tobacco plants, particularly at higher concentrations, while also exhibiting growth inhibition at lower concentrations oup.complantaescientia.comworldwidejournals.com.

Corn: Corn plants are also affected by this compound, with observations of necrosis occurring in a concentration-dependent manner oup.complantaescientia.comworldwidejournals.commdpi.com.

Table 1: Phytotoxic Effects of this compound on Model Plants

| Plant Species | Observed Effect | Reference(s) |

| Wheat (coleoptile) | Inhibition of growth | oup.complantaescientia.comworldwidejournals.com |

| Tobacco | Phytotoxic at high concentrations; inhibits growth at lower concentrations | oup.complantaescientia.comworldwidejournals.com |

| Bean | Affected; necrosis on older leaves, inhibited young leaf growth, stunted growth | oup.commdpi.com |

| Corn | Affected; necrosis in a concentration-dependent manner | oup.complantaescientia.comworldwidejournals.commdpi.com |

The phytotoxic activity of this compound is largely attributed to its ability to inhibit protein synthesis in eukaryotic cells. As a trichothecene (B1219388), it interferes with the peptidyl transferase activity of the ribosome, a fundamental process for cellular function and growth frontiersin.orgresearchgate.netnih.govmdpi.com. This disruption of protein synthesis leads to a cascade of cellular dysfunctions, ultimately manifesting as inhibited growth, necrosis, and other phytotoxic symptoms in susceptible plants.

Role in Trichoderma-Mediated Biocontrol and Plant Interactions

This compound plays a significant role in the ecological strategies employed by Trichoderma species for biocontrol and interaction with plants.

Antibiosis: Trichoderma species are prolific producers of a diverse array of secondary metabolites, including antibiotics, which contribute to their antagonistic capabilities nih.govpreprints.orgmdpi.comnih.govkemdikbud.go.idcherkasybiozakhyst.commabjournal.comsmujo.id. This compound is one such metabolite that exhibits antifungal and antibacterial properties, directly inhibiting the growth and development of plant pathogenic fungi mdpi.comnih.govpreprints.orgmdpi.comnih.govkemdikbud.go.idcherkasybiozakhyst.comsmujo.id. This production of inhibitory compounds is a key component of antibiosis, a mechanism by which Trichoderma suppresses pathogens.

Competition for Resources: Trichoderma species are characterized by rapid mycelial growth and strong adaptability, enabling them to effectively compete with other microorganisms, including plant pathogens, for essential resources such as nutrients and space within the rhizosphere nih.govmdpi.comencyclopedia.pubmdpi.comoup.comoup.com. While this compound itself is a secreted metabolite, its production is part of the broader suite of strategies Trichoderma employs to gain a competitive advantage, thereby indirectly contributing to the suppression of pathogens by outcompeting them for limited resources.

Compound List

The following compounds are mentioned in relation to Trichoderma species and their metabolites:

this compound

Trichomycin

Gelatinomycin

Chlorotrichomycin

Antibacterial peptides

Wickerol A

Harziandione

Cyclonerodiol

Harzianum A (HA)

Gliotoxin

Viridin

Peptabols

Trichonitrin

6-pentyl-2H-pyran-2-one (6PP)

Harzianic Acid

Tricholin

Massoilactone

Glisoprenins

Heptelidic Acid

Jasmonic acid

Terpenes

5-Hydroxyvertinolide

Harzianolide

T39butenolide

Harzianopyridone

Modulation of Plant-Microbe Signaling in the Rhizosphere

Trichoderma species, and by extension their metabolites like this compound, are known to interact with plants in the rhizosphere, influencing plant-microbe signaling pathways. These interactions can lead to the activation of plant defense mechanisms and can alter the plant's physiological and biochemical status. For instance, metabolites secreted by Trichoderma can increase intracellular calcium concentrations in plant cells, a critical second messenger in plant signaling pathways that respond to various stimuli mdpi.com. This calcium signaling is an early event in plant responses to beneficial microorganisms and can prime the plant for enhanced defense mdpi.com. Trichoderma also influences the plant's hormonal balance, secreting auxin-like compounds that can promote root development and alter root exudates, thereby affecting the signaling between plants and other soil microbes mdpi.comresearchgate.net.

Influence on Host Plant Defense Responses (e.g., ISR) in an Ecological Context

Trichoderma species are recognized for their ability to induce systemic resistance (ISR) in host plants, a form of induced immunity that prepares the plant for future pathogen attacks mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov. This priming phenomenon involves the enhanced accumulation of dormant cellular proteins and the activation of signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) and calcium levels mdpi.comnih.govencyclopedia.pub. The induction of ISR by Trichoderma is often mediated by phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), which act as positive regulators of defense genes mdpi.comnih.govresearchgate.netfrontiersin.org. In an ecological context, this priming allows plants to mount a faster and stronger defense response when challenged by pathogens or subjected to abiotic stresses, such as drought or salinity mdpi.commabjournal.com. While specific research directly linking this compound to ISR induction is still emerging, its role as a metabolite produced by Trichoderma suggests a potential contribution to these plant defense priming mechanisms.

Interactions with Soil Microbial Communities and Enzyme Activities

Trichoderma species significantly impact soil microbial communities and enzyme activities within the rhizosphere. Their presence can alter the structure and composition of these communities, often by increasing the abundance of beneficial bacteria and fungi while suppressing pathogens researchgate.netresearchgate.netmdpi.comresearchgate.netfrontiersin.org. For example, Trichoderma application has been shown to increase the relative abundance of beneficial genera like Trichoderma itself and Chaetomium, while decreasing populations of plant pathogens such as Fusarium researchgate.net. Furthermore, Trichoderma and other beneficial microbes can elevate the activities of soil enzymes crucial for nutrient cycling, including those involved in carbon, nitrogen, and phosphorus metabolism, such as acid and alkaline phosphatases, ureases, β-glucanases, and cellulolytic enzymes researchgate.net. These changes in enzyme activities reflect shifts in microbial community function and contribute to improved soil health and nutrient availability.

Ecological Niche and Distribution of this compound-Producing Trichoderma

Trichoderma species are ubiquitous in soil and root environments worldwide, occupying diverse ecological niches due to their adaptability and ability to produce a wide array of secondary metabolites researchgate.netapsnet.orgoup.comsciencepublishinggroup.commdpi.comnih.gov. They are commonly found as saprobes on plant debris and can also colonize living plant tissues, acting as opportunistic, avirulent plant symbionts nih.gov. While many Trichoderma species exist, the production of Trichothecenes, including this compound, is not universal. Research indicates that the trichothecene biosynthetic gene cluster, including the key tri5 gene, is present in a significant portion, but not all, Trichoderma species nih.gov. Specifically, Trichoderma brevicompactum and Trichoderma arundinaceum are identified as species known to produce this compound nih.govfrontiersin.org. The distribution of these specific this compound-producing species is widespread in soil and root ecosystems, contributing to the ecological roles of Trichoderma in plant health and disease suppression apsnet.orgsciencepublishinggroup.com.

Research Methodologies and Analytical Approaches for Trichodermin Studies

Molecular Biology Techniques for Gene Characterization

Understanding the genetic blueprint for trichodermin synthesis is fundamental. Molecular biology techniques are crucial for identifying, isolating, and characterizing the genes responsible for its production, collectively known as tri genes in Trichoderma species.

The biosynthesis of this compound is orchestrated by a cluster of tri genes. Research has focused on cloning these genes from this compound-producing fungi, such as Trichoderma brevicompactum and Trichoderma arundinaceum, to determine their specific functions. nih.gov The process involves isolating the gene sequences and then expressing them in a heterologous host system, like Escherichia coli or a non-producing fungal strain, to analyze the function of the encoded protein.

For instance, functional analysis of the TRI3 gene from the endophytic fungus Trichoderma taxi involved expressing a His-tagged version of the TtTRI3 protein in E. coli. The purified protein was then used in an in vitro enzymatic assay, which demonstrated its ability to convert trichodermol (B1681381) into this compound in the presence of the acetyl donor acetyl-CoA, confirming its role as an acetyltransferase. nih.govfrontiersin.org This approach has been vital in assigning specific catalytic steps to individual genes within the biosynthetic pathway. nih.gov While Trichoderma and Fusarium species both produce trichothecenes and share orthologous TRI genes, the gene cluster organization and even the specific functions of some genes have diverged. nih.gov

Below is a table summarizing the function of key tri genes involved in the this compound pathway as determined by cloning and functional analysis.

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis | Source(s) |

| tri5 | Trichodiene (B1200196) Synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, the first committed step in the pathway. | nih.govnih.gov |

| tri4 | Cytochrome P450 Monooxygenase | Performs multiple oxygenation reactions on the trichodiene core. | nih.govnih.gov |

| tri11 | Hydroxylase | Catalyzes the hydroxylation at the C-4 position of the trichothecene (B1219388) core to produce trichodermol. | nih.govnih.gov |

| tri3 | Acetyltransferase | Catalyzes the final step: the acetylation of the C-4 hydroxyl group of trichodermol to form this compound. | nih.govfrontiersin.org |

| tri14 | Putative Regulatory Protein | Not directly catalytic; appears to act as a gene regulator, potentially as a repressor for other tri genes like tri11. | thescipub.comthescipub.com |

To confirm the role of a specific gene in vivo, researchers employ gene deletion (knockout) and overexpression techniques. By removing a gene from the fungus's genome, scientists can observe the effect on this compound production and the accumulation of intermediate compounds.

A key study on Trichoderma taxi involved the targeted disruption of the TtTRI3 gene. The results were definitive: the ΔTtTRI3 mutant strain showed a significantly reduced ability to produce this compound compared to the wild-type strain. nih.govfrontiersin.org When the native TtTRI3 gene was reintroduced into the mutant, both this compound production and the associated antifungal activity were restored, providing clear evidence that TtTRI3 is essential for the final step of biosynthesis. nih.gov

Conversely, studies on the Tbtri14 gene in T. brevicompactum yielded different insights. Deletion of Tbtri14 did not eliminate this compound production; however, it led to a dramatic increase in the transcription of the Tbtri11 gene. thescipub.comthescipub.com This suggests that Tbtri14 is not a core biosynthetic enzyme but rather a regulatory protein that may act as a repressor for Tbtri11. thescipub.com These genetic manipulation studies are indispensable for mapping the pathway and understanding its complex regulatory networks.

The table below details the findings from gene deletion experiments.

| Gene Targeted for Deletion | Fungal Strain | Primary Outcome of Deletion | Inferred Gene Function | Source(s) |

| TtTRI3 | Trichoderma taxi | This compound production was significantly decreased or eliminated. | Essential for the final acetylation step converting trichodermol to this compound. | nih.govfrontiersin.org |

| Tbtri14 | Trichoderma brevicompactum | This compound production was not stopped. Transcription of the Tbtri11 gene was dramatically increased. | Acts as a gene regulator, possibly a repressor, rather than a direct biosynthetic enzyme. | thescipub.comthescipub.com |

Transcriptomic profiling, primarily using RNA-Sequencing (RNA-Seq), offers a global snapshot of all gene activity within an organism under specific conditions. This powerful technique has been applied to Trichoderma brevicompactum to compare gene expression profiles between this compound-producing and non-producing culture conditions. plos.org Such studies have successfully identified a large number of differentially expressed genes, including the upregulation of the entire tri gene cluster during active this compound synthesis. plos.org

Following the broad discovery phase with RNA-Seq, quantitative real-time PCR (qPCR) is used for targeted gene expression analysis. qPCR provides precise quantification of the mRNA levels of specific genes of interest, serving to validate the findings from transcriptomic data. plos.orgcdnsciencepub.com For example, qPCR was used to confirm that tri gene transcripts were significantly more abundant under producing vs. non-producing conditions. plos.org Furthermore, qPCR is an essential tool in gene deletion studies. In the analysis of the ΔTtTRI3 mutant of T. taxi, qPCR revealed that the expression levels of other upstream tri genes (TtTRI4, TtTRI11, etc.) were also decreased, suggesting the operation of a feedback regulation loop within the biosynthetic pathway. nih.gov

Biochemical and Cell-Based Assays

To understand how this compound exerts its biological effects, researchers use a variety of biochemical and cell-based assays that focus on its molecular target: the ribosome.

The primary mechanism of this compound's bioactivity is the inhibition of protein synthesis in eukaryotes. nih.gov This is most commonly studied using an in vitro cell-free system derived from rabbit reticulocytes. nih.govnih.gov Reticulocyte lysates are rich in ribosomes, tRNAs, and all the necessary factors for translating mRNA into protein.

In a typical assay, the lysate is incubated with mRNA (often globin mRNA), an energy source, and a radiolabeled amino acid. The rate of protein synthesis is measured by the amount of radioactivity incorporated into newly synthesized polypeptide chains. The addition of this compound to this system causes a rapid and potent inhibition of this incorporation. nih.govscispace.com Studies have shown that this compound can inhibit total protein synthesis by 70-75% even at low concentrations, demonstrating its high potency as a translation inhibitor. nih.govnih.gov

The table below summarizes typical results from such an assay.

| Compound | Concentration (µg/mL) | Inhibition of Protein Synthesis | Effect on Polyribosomes | Source(s) |

| This compound | 0.25 | ~70-75% | Allows partial breakdown | nih.gov |

| This compound | 25 | ~100% | Stabilizes profiles | nih.govnih.gov |

More specific assays have pinpointed this compound's target to the peptidyl transferase center (PTC) of the 60S ribosomal subunit. The PTC is the enzymatic core of the ribosome, responsible for catalyzing the formation of peptide bonds between amino acids. This compound is a potent inhibitor of this peptidyl transferase activity. nih.govresearchgate.net

By interfering with the PTC, this compound disrupts the elongation and termination steps of protein synthesis. nih.gov It specifically blocks the interaction between the peptidyl transferase and the peptide release factor, which is necessary for terminating the polypeptide chain. researchgate.net This inhibitory action stalls the ribosome, preventing it from completing the synthesis of new proteins, which ultimately leads to its cytotoxic effects.

Cellular Response Assays: Apoptosis Detection (e.g., phosphatidylserine (B164497) exposure, DNA fragmentation), Stress Pathway Markers

The investigation of this compound's effects on cellular health frequently involves assessing its ability to induce programmed cell death, or apoptosis. A primary technique for detecting early-stage apoptosis is the Annexin V assay, which identifies the externalization of phosphatidylserine on the cell membrane. In conjunction with propidium (B1200493) iodide (PI) staining, this method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells through flow cytometry. nih.gov

Studies have shown that this compound can induce apoptosis in various cancer cell lines, including human pancreatic cancer cells and chondrosarcoma cells. nih.gov The process is often mediated through caspase-related pathways, leading to the activation of executioner caspases like caspase-3 and the subsequent cleavage of proteins such as PARP (poly(ADP-ribose) polymerase). nih.gov The induction of apoptosis by this compound can also be linked to the activation of stress pathways. For instance, it has been shown to trigger DNA damage stress, which in turn can activate signaling pathways involving proteins like p53 and C-Jun N-terminal kinase (JNK), ultimately leading to apoptosis. nih.gov Furthermore, research indicates that this compound can induce apoptosis through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. nih.gov

While this compound shows potential in inducing apoptosis in some cancer cell types, this is not always the primary mechanism of its anticancer activity. nih.gov For example, in certain ovarian cancer cell lines, this compound demonstrated weak effects on apoptosis, suggesting that other mechanisms, such as cell cycle arrest, play a more dominant role in its inhibitory effects. nih.gov

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a cornerstone technique for analyzing the effects of compounds like this compound on the cell cycle. thermofisher.comyoutube.com This method involves staining cellular DNA with a fluorescent dye, which binds stoichiometrically to the DNA. As cells progress through the cell cycle, their DNA content changes, allowing for their categorization into different phases (G0/G1, S, and G2/M) based on their fluorescence intensity when analyzed by a flow cytometer. thermofisher.comyoutube.com

Research has demonstrated that this compound can significantly interrupt the cell cycle process in cancer cells. nih.gov Specifically, in studies involving ovarian cancer cell lines such as OVCAR-3 and A2780/CP70, treatment with this compound led to a dramatic increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase population. nih.govnih.gov This indicates that this compound induces a G0/G1 cell cycle arrest, thereby inhibiting cell proliferation. nih.gov In one study, exposing OVCAR-3 cells to a 1.5 μM concentration of this compound for 24 hours increased the G0/G1 phase population from 53% to 72%, while the S phase population decreased from 41% to 15%. nih.gov Similar effects were observed in A2780/CP70 cells. nih.gov

The molecular mechanism behind this cell cycle arrest involves the downregulation of key regulatory proteins. This compound has been found to decrease the expression of cyclin D1, CDK4, and CDK2, which are crucial for the G1 to S phase transition. nih.gov This inhibitory action is linked to the suppression of the c-Myc oncogene, a key target of this compound's activity. nih.gov

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) |

|---|---|---|---|

| OVCAR-3 | Control | 53 | 41 |

| OVCAR-3 | This compound (1.5 µM) | 72 | 15 |

Mitochondrial Function Assessment (e.g., membrane potential, oxidative phosphorylation)

The assessment of mitochondrial function is critical in understanding the mechanisms by which this compound induces apoptosis. nih.govnih.gov Mitochondria play a central role in programmed cell death, and their dysfunction is a key indicator of cellular stress and damage. nih.gov Research has identified that this compound can trigger apoptosis through pathways involving mitochondrial dysfunction in various cancer cell lines, including oral cancer and human chondrosarcoma cells. nih.govnih.gov

Methods to assess mitochondrial function in the context of this compound exposure include the measurement of mitochondrial membrane potential. A loss of this potential is an early hallmark of apoptosis. Specific fluorescent dyes are used to quantify the membrane potential, often via flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization and dysfunction. Another key aspect of mitochondrial function is oxidative phosphorylation, the process by which cells generate ATP. The impact of this compound on this process can be evaluated by measuring cellular oxygen consumption rates and ATP production levels. While the literature clearly links this compound to mitochondrial dysfunction as a mechanism for inducing apoptosis, detailed studies specifying the precise effects on membrane potential and oxidative phosphorylation are areas of ongoing investigation. nih.govnih.gov

Microbiological and Ecological Assessment Methods

Antimicrobial Susceptibility Testing (MIC, MFC)

To quantify the antimicrobial activity of this compound, standardized susceptibility testing methods are employed. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters determined through these assays. researchgate.netmdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. mdpi.comhu.edu.jo The MFC is the lowest concentration that results in the death of 99.9% of the initial microbial inoculum. mdpi.com

The broth microdilution method is a commonly used technique to determine MIC values. hu.edu.jo This involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to identify the MIC. mdpi.comhu.edu.jo To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium without the antimicrobial agent. The lowest concentration that prevents any growth on the subculture plate is recorded as the MFC. mdpi.com These methods have been applied to assess the activity of extracts from Trichoderma species, the fungal genus that produces this compound, against a range of pathogenic fungi and bacteria. researchgate.nethu.edu.jo

Mycoparasitism Assays (e.g., dual culture, light and electron microscopy)

Mycoparasitism, the process by which one fungus parasitizes another, is a key mechanism of action for Trichoderma species, the producers of this compound. nih.gov Assays to study this phenomenon are crucial for understanding the biological role of compounds like this compound in fungal interactions. The dual culture assay is a fundamental in vitro method used to observe mycoparasitic activity. ijpab.com In this technique, the Trichoderma species and a target pathogenic fungus are inoculated at opposite ends of a petri dish containing a suitable growth medium. The interaction between the two fungi is observed as their colonies grow towards each other. The ability of the Trichoderma to overgrow and inhibit the growth of the pathogen is a measure of its mycoparasitic potential. ijpab.comscielo.org.mx

To visualize the specific interactions at the cellular level, light and electron microscopy are employed. ijpab.com Slide culture assays, a miniaturized version of the dual culture method, allow for direct microscopic observation of the hyphal interactions. ijpab.com This can reveal mechanisms such as coiling of the Trichoderma hyphae around the pathogen's hyphae, the formation of hook-like structures, and the penetration and degradation of the host's cell wall. nih.govijpab.com These direct antagonistic tests provide significant insights into the mycoparasitic capabilities that contribute to the biocontrol properties of Trichoderma. ijpab.com

Analysis of Soil Microbial Community Structure and Diversity (e.g., High-throughput Sequencing, 16S rRNA/ITS sequencing)

The introduction of Trichoderma species, which produce this compound, into soil environments can have a profound impact on the native microbial community. To assess these changes, high-throughput sequencing technologies are utilized. mdpi.comnih.gov These methods allow for a comprehensive analysis of the structure and diversity of the soil microbiome without the need for culturing individual organisms. mdpi.com

The most common approaches involve the targeted sequencing of specific marker genes. For bacterial communities, the 16S ribosomal RNA (16S rRNA) gene is used, while the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is targeted for fungal communities. researcher.life Soil DNA is extracted, and these marker genes are amplified using PCR. The resulting amplicons are then sequenced on platforms like Illumina MiSeq. mdpi.com The sequencing data provides millions of reads that are then clustered into Operational Taxonomic Units (OTUs) based on sequence similarity. By comparing the abundance and diversity of these OTUs between Trichoderma-treated and control soils, researchers can identify significant shifts in the microbial community structure. nih.gov Studies have shown that the application of Trichoderma can alter the relative abundance of beneficial and pathogenic microbes, for instance by increasing the presence of beneficial bacteria like Proteobacteria and decreasing harmful fungi such as Fusarium. mdpi.com This analysis is crucial for understanding the ecological impact and the mechanisms behind the biocontrol and plant growth-promoting effects of Trichoderma. frontiersin.org

Evaluation of Plant-Microbe Interactions in Controlled Environments

The study of this compound's role in the complex relationships between plants, pathogenic fungi, and the producing organism, Trichoderma, is often conducted in controlled laboratory and greenhouse settings. These environments allow researchers to dissect the multipartite interactions by eliminating the variability of natural ecosystems researchgate.netnih.gov. Methodologies are designed to evaluate the antagonistic and plant-beneficial activities that are often mediated by secondary metabolites like this compound researchgate.netmdpi.com.

In vitro assays are fundamental for initial screening. The dual culture technique is commonly used, where Trichoderma is grown on the same agar plate as a plant pathogen, such as Rhizoctonia solani or Fusarium oxysporum mdpi.comnih.govnih.gov. In these assays, the inhibition of the pathogen's mycelial growth indicates the antagonistic potential of the Trichoderma strain, which can be attributed to competition for nutrients, mycoparasitism, and the secretion of antifungal compounds, including this compound mdpi.comnih.gov. The efficacy of purified metabolites can also be tested directly against pathogens in these plate-based assays researchgate.net.

Greenhouse experiments provide a more complex system that mimics agricultural conditions more closely. In these studies, plants are grown in sterilized soil to which both a pathogen and the Trichoderma biocontrol agent are introduced researchgate.netresearchgate.net. Researchers then evaluate several parameters, such as the incidence and severity of plant disease, plant growth promotion metrics (e.g., root and shoot biomass), and the induction of systemic resistance in the plant nih.govnih.govcabidigitallibrary.org. These studies help confirm that the antagonistic effects observed in vitro translate to plant protection in a soil environment and allow for the assessment of growth-promoting effects, which can be linked to Trichoderma's ability to enhance nutrient uptake and produce growth-stimulating compounds cabidigitallibrary.org. The molecular dialogue between the plant, Trichoderma, and pathogens is also investigated through transcriptomic studies in these controlled systems, revealing the upregulation of genes related to plant defense and fungal infection structures nih.govfrontiersin.org.

Chemical Synthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

To explore and potentially enhance the biological activity of this compound, researchers engage in chemical synthesis and derivatization. These approaches are pivotal for conducting structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological function nih.gov. By creating a series of related compounds, or derivatives, and testing their bioactivity, scientists can identify the key chemical features (pharmacophores) responsible for the molecule's effects and modulate its potency, selectivity, or stability researchgate.netnih.gov.

Hemisynthesis of this compound Derivatives

Hemisynthesis, or semisynthesis, is a common strategy where the natural product, this compound, isolated from fermentation cultures, serves as a starting scaffold for chemical modifications doaj.orgnih.gov. This approach is often more efficient than the total synthesis of complex molecules.

One primary target for modification is the C-4 position of the this compound skeleton. The acetyl group at this position can be removed through alkaline treatment (e.g., with methanolic NaOH) to yield Trichodermol, the deacetylated precursor mdpi.com. The newly exposed 4-OH group on Trichodermol is an accessible site for introducing various new functional groups through esterification with different acyl halides, allowing for the creation of a library of derivatives with varying chain lengths and properties at this position mdpi.com.

Another key structural feature targeted for modification is the 12,13-epoxide ring, which is characteristic of trichothecenes nih.gov. The opening of this epoxide ring can be achieved by treating this compound with an aqueous acid solution, such as HCl nih.govmdpi.com. This transformation allows researchers to study the role of the epoxide group in the compound's biological activity. Further derivatization efforts have included the design and synthesis of novel derivatives containing conjugated oxime esters nih.gov.

Bioactivity Screening of Derivatives Against Fungi and Bacteria

Following their synthesis, this compound derivatives are subjected to a battery of bioactivity screens to evaluate their antimicrobial efficacy. These screenings typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism nih.govresearchgate.net.

In one comprehensive study, this compound and a series of its hemisynthetic derivatives were tested against various microorganisms. Natural this compound (1) showed high inhibitory activity against the yeast Candida albicans, with an MIC value below 4 µg/mL. nih.gov Derivatives with short-chain ester modifications at the C-4 position, such as compounds 12 and 13 , retained significant activity against C. albicans, both showing an MIC of 4 µg/mL. nih.gov In contrast, the derivatives showed little to no significant activity against the tested bacteria, which included Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, or Bacillus subtilis researchgate.net.

Another study focused on a series of 21 novel this compound derivatives containing conjugated oxime esters. These compounds were screened for their in vitro antifungal activity against several plant pathogenic fungi. The results showed that some derivatives possessed potent inhibitory activity. Notably, compound 5a exhibited better activity against Pyricularia oryzae and Sclerotonia sclerotiorum than the parent this compound molecule, while compound 5j showed particular potency against P. oryzae and Botrytis cinerea nih.gov.

Below is an interactive data table summarizing the antimicrobial activity of select this compound derivatives.

Correlation of Chemical Structure Modifications with Altered Biological Activity

The primary goal of synthesizing and screening derivatives is to establish clear structure-activity relationships (SAR). Analysis of the bioactivity data reveals critical insights into which parts of the this compound molecule are indispensable for its function.

A fundamental finding is that both the 12,13-epoxide group and the C9–C10 double bond are crucial for the antifungal activity of this compound nih.gov. Derivatives in which the epoxide ring was opened (such as compound 3 ) completely lost their inhibitory capacity against the tested microbes nih.gov. This confirms that the strained epoxide ring is an essential component of the pharmacophore, likely involved in binding to its molecular target, the ribosome nih.gov.

Modifications at the C-4 position have a more nuanced effect on bioactivity. The complete removal of the acetyl group to form Trichodermol reduces, but does not eliminate, activity against C. albicans nih.gov. Re-esterification at C-4 with short-chain esters can maintain or even slightly improve activity, suggesting that this position can be modified to fine-tune the compound's properties researchgate.netnih.gov. Interestingly, the introduction of a double bond within the ester chain at C-4, as seen in derivatives 12 and 13 , led to a notable increase in biological activity, nearly restoring it to the level of the parent this compound nih.gov. This indicates that the conformation and electronic properties of the C-4 substituent play a significant role.

Quantitative structure-activity relationship (QSAR) studies on certain derivative series have further refined this understanding. For a series of conjugated oxime ester derivatives, QSAR analysis indicated that Log P (a measure of lipophilicity/hydrophobicity) and chemical hardness were two critical parameters influencing their biological activities nih.gov. This suggests that the ability of the molecule to pass through cell membranes and its electronic properties are key determinants of its antifungal potency nih.gov.

Future Directions in Trichodermin Academic Research

Unraveling Undiscovered Biosynthetic Pathways and Enzyme Functions

The biosynthesis of trichodermin is a complex process involving a series of enzymatic reactions. In fungi such as Trichoderma brevicompactum, the initial step is the conversion of farnesyl diphosphate (B83284) to trichodiene (B1200196), a reaction catalyzed by trichodiene synthase, which is encoded by the tri5 gene. dntb.gov.uanih.gov While the core biosynthetic gene cluster (tri) has been identified in several Trichoderma species, the precise functions of all the enzymes involved and the potential for alternative or undiscovered pathways are not fully understood. ijcmas.comnih.gov

Future research will likely focus on:

Functional Characterization of Unassigned Enzymes: The tri gene cluster in Trichoderma contains genes with predicted functions, but experimental verification for each enzyme's role is an ongoing process. nih.gov For instance, while the functions of tri3, tri4, and tri11 in T. brevicompactum have been demonstrated to be essential for this compound biosynthesis, the roles of other genes within the cluster, such as tri10, tri12, and tri14, require further in-depth investigation. nih.govresearchgate.net

Identification of Novel Biosynthetic Genes: It is possible that genes located outside the primary tri cluster contribute to the modification or regulation of this compound production. nih.gov Genomic and transcriptomic analyses of this compound-producing fungi under various conditions could reveal new enzymes involved in tailoring the trichothecene (B1219388) skeleton.

Comparative Genomics: Comparing the gene clusters of different trichothecene-producing fungi can provide insights into the evolution of these pathways and highlight key enzymatic steps. ijcmas.com For example, functional differences have been observed between the tri gene orthologs in Trichoderma and Fusarium. nih.govnih.gov

Advanced Molecular Characterization of this compound's Cellular Targets

This compound's primary mode of action is the inhibition of protein synthesis. nih.gov It achieves this by binding to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby interfering with the elongation and termination steps of translation. ijcmas.compnas.org However, a more granular understanding of this interaction is needed.

Future research directions include:

High-Resolution Structural Studies: While it is known that trichothecenes bind to the A-site of the peptidyl transferase center in the 60S subunit, higher-resolution crystallographic or cryogenic electron microscopy (cryo-EM) studies of this compound in complex with the eukaryotic ribosome are needed. mdpi.com This would provide a detailed picture of the specific amino acid and rRNA nucleotide interactions, rationalizing its structure-activity relationships. mdpi.com

Interaction with Ribosomal Proteins: The ribosomal stalk, a structure composed of acidic P proteins (P0, P1, P2), is crucial for the binding of elongation factors. scienceopen.com Investigating the potential interaction between this compound and these stalk proteins could reveal additional layers of its inhibitory mechanism. scienceopen.comresearchgate.net

Systems Biology Approaches to Understand Regulatory Networks

The production of this compound and the cellular response to its presence are controlled by complex regulatory networks. A systems biology approach, which integrates multiple layers of biological information, can provide a holistic view of these processes. nih.govnih.gov

Key areas for future investigation are:

Transcriptomics and Proteomics: Analyzing the global changes in gene expression (transcriptome) and protein levels (proteome) in Trichoderma species under conditions that induce this compound production can help identify key regulatory genes and pathways. frontiersin.orgscispace.com Similarly, studying the transcriptomic and proteomic responses of target organisms upon exposure to this compound can elucidate the full spectrum of its cellular impact. mdpi.com

Integrated Network Modeling: Combining data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for constructing comprehensive models of the regulatory networks governing this compound biosynthesis and its effects. nih.govfrontiersin.org These models can then be used to predict how the system will behave under different conditions and to identify key nodes for targeted genetic manipulation.

Exploration of Novel Biological Activities in Diverse Organisms

While this compound is well-known for its antifungal and cytotoxic properties, its full range of biological activities may not yet be fully appreciated. mdpi.comnih.gov Systematic screening of this compound against a wider array of organisms and in different disease models could uncover novel applications.

Future research should focus on:

Screening Against Diverse Pathogens: Expanding the testing of this compound against a broader range of fungal, bacterial, and protozoan pathogens, including drug-resistant strains, could identify new antimicrobial leads.

Anticancer Potential: Recent studies have highlighted the anti-migration and anti-invasion effects of this compound on colorectal cancer cells, suggesting a potential role in cancer therapy beyond general cytotoxicity. nih.gov Further investigation into its effects on other cancer types and the underlying molecular mechanisms is warranted.